molecular formula C9H8BrNOS B12092056 4-Bromo-2-ethoxybenzo[d]thiazole

4-Bromo-2-ethoxybenzo[d]thiazole

Cat. No.: B12092056
M. Wt: 258.14 g/mol
InChI Key: SMSKPBWJDRRSAP-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzo[d]thiazole is a high-purity chemical building block designed for research and development in medicinal chemistry and drug discovery. This compound features a benzothiazole heterocyclic core, a structure recognized for its diverse pharmacological potential, and is substituted with bromine and ethoxy functional groups that provide distinct sites for further chemical modification. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-tubercular properties . Specifically, this bromo-ethoxy derivative serves as a key synthetic intermediate. The bromine atom at the 4-position is an excellent handle for cross-coupling reactions, such as Suzuki couplings, allowing researchers to introduce diverse aryl and heteroaryl groups . Concurrently, the 2-ethoxy group can be utilized as a directing group in metalation or can be modified to install other functional handles, making the molecule a versatile precursor for constructing more complex molecular architectures. This reagent is particularly valuable in the synthesis of novel compounds for biological screening. Research indicates that analogous 4-(benzo[d]thiazole-2-yl)phenols exhibit promising activity as acetylcholinesterase inhibitors, suggesting potential application in the development of therapies for neurodegenerative conditions like Alzheimer's disease . The product is offered with a guaranteed purity of >=95% and is presented as a solid . This compound is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

4-bromo-2-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C9H8BrNOS/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3

InChI Key

SMSKPBWJDRRSAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(S1)C=CC=C2Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Ethoxybenzo D Thiazole and Its Analogues

Strategies for Benzo[d]thiazole Core Formation

The construction of the benzothiazole (B30560) scaffold is a fundamental step in the synthesis of 4-Bromo-2-ethoxybenzo[d]thiazole. Several classical and modern synthetic methods are available for this purpose, with the Hantzsch thiazole (B1198619) synthesis and cyclocondensation reactions being particularly relevant.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, a well-established method for thiazole ring formation, can be adapted for the preparation of benzothiazoles. chemtube3d.comwikipedia.org This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of benzothiazole synthesis, this would involve a derivative of 2-aminothiophenol (B119425).

A variation of the Hantzsch synthesis involves a one-pot, three-component reaction. For instance, the reaction of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) can yield a dihydropyridine, which is then oxidized to the corresponding pyridine (B92270). wikipedia.org While this is primarily for pyridine synthesis, the underlying principles of multicomponent reactions can be applied to the synthesis of other heterocyclic systems.

Recent advancements have focused on making the Hantzsch synthesis more environmentally friendly by using aqueous micelles and ultrasonic irradiation, which can lead to high yields under mild conditions. wikipedia.org

Cyclocondensation Reactions of Thioamides with α-Haloketones

Cyclocondensation reactions represent a versatile approach to the benzothiazole core. One of the most common methods involves the reaction of 2-aminothiophenol with various carbonyl-containing compounds. nih.gov This can include aldehydes, carboxylic acids, esters, acid chlorides, and nitriles. nih.govtandfonline.com

The condensation of thioamides with 2-aminothiophenols provides a direct route to 2-substituted benzothiazoles. tandfonline.com This method is advantageous as it can be performed under mild, acid-catalyzed conditions and tolerates a range of functional groups. tandfonline.com The reaction of N-aryl thioamides can also lead to benzothiazole formation through photoredox catalysis, which allows for C-H functionalization and intramolecular C-S bond formation. chemrxiv.org

Another approach involves the oxidative cyclization of phenylthioureas or thiobenzanilides. mdpi.com This can be mediated by reagents like N-halosuccinimides, offering a greener alternative that avoids the use of harsh conditions or metal catalysts. mdpi.com

Starting MaterialsReagents/ConditionsProductReference
2-Aminothiophenol, AldehydesDMSO, reflux2-Substituted benzothiazoles nih.gov
2-Aminothiophenol, ThioamidesEthylene glycol, HCl2-Substituted benzothiazoles tandfonline.com
PhenylthioureaN-Bromosuccinimide (NBS)2-Aminobenzothiazole (B30445) mdpi.com
N-Aryl thioamidesVisible light, photoredox catalyst2-Substituted benzothiazoles chemrxiv.org

Regioselective Introduction of Bromine

The introduction of a bromine atom at the 4-position of the benzothiazole ring requires careful control of the reaction conditions to ensure regioselectivity.

Direct Bromination Protocols (e.g., N-Bromosuccinimide mediated)

Direct bromination of the benzothiazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for electrophilic bromination. mdpi.comorganic-chemistry.org The reactivity and selectivity of NBS can be influenced by the reaction conditions, such as the solvent and the presence of catalysts. utm.myresearchgate.net For instance, the bromination of 2,1,3-benzothiadiazole (B189464) with NBS in a mixture of concentrated sulfuric acid and chloroform (B151607) at room temperature has been shown to be effective. utm.myresearchgate.net While elemental bromine in hydrobromic acid is a strong brominating agent, NBS offers a milder alternative. utm.myresearchgate.netmdpi.com

It is important to note that direct bromination can sometimes lead to a mixture of products. For example, the bromination of some benzothiazole derivatives with NBS can result in ring-brominated by-products. mdpi.com The position of bromination is also influenced by the existing substituents on the benzothiazole ring.

Utilization of Pre-functionalized Aromatic Precursors

An alternative to direct bromination is to start with an aromatic precursor that already contains the bromine atom in the desired position. For the synthesis of this compound, this would involve using a 3-bromo-substituted aniline (B41778) derivative as a starting material for the construction of the benzothiazole ring. For example, the reaction of N-(2-bromophenyl)benthiamide derivatives can be used to synthesize benzothiazoles through a copper-catalyzed Ullmann coupling. researchgate.net This strategy ensures the bromine is located at the 4-position of the final benzothiazole product.

Incorporation of the Ethoxy Group

The ethoxy group at the 2-position of the benzothiazole ring can be introduced through several synthetic routes.

One common method involves the use of a 2-chlorobenzothiazole (B146242) intermediate. google.comsigmaaldrich.comnih.gov This intermediate can be prepared from 2-mercaptobenzothiazole (B37678) by reaction with sulfuryl chloride. google.com The 2-chlorobenzothiazole can then undergo nucleophilic substitution with sodium ethoxide to yield the desired 2-ethoxybenzothiazole. This approach is versatile and can be applied to various substituted benzothiazoles. For example, 2-chloro-5-ethoxybenzothiazole can be prepared from 5-ethoxy-2-mercaptobenzothiazole. google.com

Alternatively, the ethoxy group can be incorporated during the cyclization step. For instance, the condensation of 2-aminothiophenol with an appropriate ethoxy-containing reactant can directly lead to the formation of a 2-ethoxybenzothiazole derivative.

PrecursorReagentProductReference
2-ChlorobenzothiazoleSodium Ethoxide2-Ethoxybenzothiazole google.com
2-MercaptobenzothiazoleSulfuryl Chloride2-Chlorobenzothiazole google.com

Nucleophilic Aromatic Substitution (SNAr) with Ethoxide Precursors

Nucleophilic aromatic substitution (SNAr) serves as a fundamental method for introducing nucleophiles onto an aromatic ring system. In the context of synthesizing ethoxy-substituted benzothiazoles, this reaction typically involves the displacement of a suitable leaving group, such as a halogen, by an ethoxide source.

The SNAr reaction mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com For the synthesis of this compound, a potential precursor could be a di-halogenated benzothiazole, where one halogen is more susceptible to nucleophilic attack than the other.

Research into SNAr reactions has explored various nucleophiles and substrates. For instance, studies have investigated the reactions of porphyrin-substituted thioethers with different S-based nucleophiles, demonstrating the feasibility of substitution under base-mediated conditions. nih.gov While not directly involving ethoxide, these studies highlight the principles of SNAr on complex heterocyclic systems. The choice of solvent and temperature is also critical in optimizing the reaction conditions and maximizing the yield of the desired product.

O-Alkylation of Hydroxyl-Substituted Benzo[d]thiazoles

An alternative and often preferred route to 2-ethoxybenzo[d]thiazole derivatives is the O-alkylation of the corresponding 2-hydroxybenzo[d]thiazole precursor. This method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in a classic Williamson ether synthesis.

The synthesis of the precursor, 4-bromo-2-hydroxybenzo[d]thiazole, is a key step. This can be achieved through various methods, including the cyclization of 2-amino-3-bromothiophenol (B3337676) with a suitable carbonyl source. Once the hydroxyl-substituted benzothiazole is obtained, the O-alkylation can be carried out under relatively mild conditions. The choice of base is crucial to ensure complete deprotonation without causing unwanted side reactions. Common bases used for this purpose include sodium hydride, potassium carbonate, and various organic bases.

Detailed research findings on the O-alkylation of variously substituted phenols and other hydroxylated aromatic compounds provide a strong basis for its application in the synthesis of this compound. The reaction conditions can be tailored to accommodate the specific reactivity of the brominated benzothiazole ring.

Starting Material Reagent Product Reaction Type
4-Bromo-2-chlorobenzo[d]thiazoleSodium EthoxideThis compoundSNAr
4-Bromo-2-hydroxybenzo[d]thiazoleEthyl Iodide, BaseThis compoundO-Alkylation

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis, catalyst-free systems, and nanocatalysis for the preparation of benzothiazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. uns.ac.idresearchgate.net The use of microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiazoles. nih.govrsc.orgresearchgate.net

In the context of synthesizing this compound, microwave assistance could be applied to both the SNAr and O-alkylation steps. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, potentially reducing the required reaction temperature and time. For example, a study on the synthesis of benzo[d]imidazo[2,1-b]thiazoles demonstrated a highly efficient catalyst-free, microwave-assisted procedure in green media. nih.govrsc.orgresearchgate.net Another study reported the synthesis of 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole (B1210528) moiety using multi-step reactions under microwave-assisted conditions. nih.gov

Reaction Conventional Method (Time) Microwave-Assisted Method (Time) Yield (%)
Synthesis of 4'-bromochalconeRoom Temperature Stirring140 watts94.61 (Conventional), 89.39 (Microwave) uns.ac.id
Synthesis of Benzo[d]imidazo[2,1-b]thiazolesNot specified15 min at 100 °CExcellent yields nih.gov

Catalyst-Free and On-Water Reaction Systems

The development of catalyst-free and on-water reactions aligns with the principles of green chemistry by minimizing the use of hazardous and often expensive metal catalysts and organic solvents. Water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Several studies have reported successful syntheses of benzothiazole derivatives in water or under solvent-free conditions. researchgate.net For instance, a convenient and environmentally friendly method for the synthesis of benzo[d]thiazoles was developed using water as the solvent or under solvent-free conditions. researchgate.net Another study described a green and catalyst-free approach for the synthesis of highly functionalized tetrahydroquinazolines in water. scispace.com These methodologies often rely on the inherent reactivity of the starting materials under specific temperature and pressure conditions, sometimes facilitated by microwave irradiation. nih.govrsc.orgresearchgate.net The application of these principles to the synthesis of this compound could offer a more sustainable and economical production route.

Application of Nanocatalysis in Benzo[d]thiazole Synthesis

Nanocatalysis has gained significant attention in organic synthesis due to the high surface-area-to-volume ratio of nanoparticles, which often leads to enhanced catalytic activity and selectivity. tandfonline.com Various nanocatalysts have been developed and applied to the synthesis of nitrogen-containing heterocycles.

Recent research has demonstrated the use of nano calcium zincate (CaZnO2) as a cost-effective and reusable catalyst for the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives. nih.gov The catalyst showed consistent activity over several reaction cycles. nih.gov Other studies have explored the use of magnetically recyclable nano-Fe2O3 and core-shell structured Fe3O4@SiO2-ZnCl2 nanoparticles for the synthesis of benzimidazoles and benzothiazoles. doi.org The development of specific nanocatalysts for the ethoxylation of brominated benzothiazoles could provide a highly efficient and recyclable catalytic system for the synthesis of the target compound.

Catalyst Reaction Key Advantages
Nano Calcium Zincate (CaZnO2)Synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivativesCost-effective, reusable, consistent activity nih.gov
Magnetically Recyclable Nano-Fe2O3Synthesis of benzimidazoles/benzothiazolesRecyclable, magnetically separable doi.org
Fe3O4@SiO2-ZnCl2 NanoparticlesSynthesis of 2-substituted benzimidazolesEffective catalyst doi.org

Spectroscopic and Structural Elucidation of 4 Bromo 2 Ethoxybenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the electronic environment of the protons in 4-Bromo-2-ethoxybenzo[d]thiazole. This would include the aromatic protons on the benzothiazole (B30560) ring system and the protons of the ethoxy group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide critical information about the connectivity of the protons. However, no specific ¹H NMR data for this compound is publicly documented.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments within the molecule. The characteristic chemical shifts would help to assign the carbons of the benzothiazole core, the bromine-substituted carbon, and the carbons of the ethoxy substituent. This information is currently unavailable in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) correlations, confirming adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for assembling the complete molecular structure.

Without the foundational one-dimensional NMR data, no analysis of 2D NMR correlations can be performed.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the C-O stretching of the ether, the C=N stretching of the thiazole (B1198619) ring, C-H stretching from the aromatic and aliphatic portions, and the C-Br stretching. No experimental IR spectrum for this compound has been found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. This is a critical step in the confirmation of a newly synthesized molecule's identity. Regrettably, no HRMS data for this compound is available in the public domain.

Elucidation of Fragmentation Pathways

Without mass spectrometry data, it is impossible to detail the specific fragmentation patterns of this compound. Such an analysis would typically involve identifying the molecular ion peak and key fragment ions, allowing for the proposal of characteristic cleavage mechanisms, such as the loss of the ethoxy group, the bromine atom, or fragmentation of the benzothiazole ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not documented. Consequently, a discussion of its electronic transitions and chromophoric system cannot be accurately presented. Similarly, in the absence of fluorescence data, no information can be provided on its emission spectra, quantum yield, or potential as a fluorophore.

X-ray Crystallography for Solid-State Structural Analysis

No published crystal structure for this compound could be located. Therefore, a definitive analysis of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, cannot be conducted.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Ethoxybenzo D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic and geometric features of 4-Bromo-2-ethoxybenzo[d]thiazole.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is a common approach for optimizing the molecular geometry of compounds like this compound to its most stable energetic state. These calculations can determine key geometric parameters.

Studies on similar benzothiazole (B30560) derivatives have shown that DFT, often using a basis set like B3LYP/6-31+G(d,p), can provide reliable geometric and electronic data. For this compound, a DFT analysis would yield optimized bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT)

ParameterBond/Atoms InvolvedPredicted Value
Bond LengthC-Br(Value in Å)
C-S(Value in Å)
C=N(Value in Å)
C-O(Value in Å)
Bond AngleC-S-C(Value in degrees)
S-C-N(Value in degrees)
C-C-Br(Value in degrees)
Dihedral AngleC-S-C-N(Value in degrees)

Note: The values in this table are illustrative placeholders, as specific published data for this molecule is unavailable.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. mdpi.com For this compound, the HOMO is expected to be located primarily on the electron-rich benzothiazole ring system, while the LUMO would also be distributed across this conjugated system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO(Value)
LUMO(Value)
Energy Gap (ΔE)(Value)

Note: The values in this table are illustrative placeholders, as specific published data for this molecule is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected to be around the nitrogen and oxygen atoms due to their high electronegativity. Regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into a static molecule, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a molecule with a flexible ethoxy group like this compound, conformational analysis is a key part of MD simulations. This analysis identifies the different spatial arrangements of the atoms (conformers) and their relative energies. The results would reveal the most stable conformations of the ethoxy side chain and the energy barriers for rotation, which influences how the molecule can interact with other molecules, such as biological receptors.

Theoretical Prediction of Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies derived from DFT calculations, several chemical reactivity descriptors can be calculated. These global reactivity descriptors provide a quantitative measure of the molecule's reactivity and stability.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
Ionization Potential (I)-EHOMO(Value in eV)
Electron Affinity (A)-ELUMO(Value in eV)
Electronegativity (χ)(I + A) / 2(Value in eV)
Chemical Hardness (η)(I - A) / 2(Value in eV)
Chemical Softness (S)1 / 2η(Value in eV⁻¹)
Electrophilicity Index (ω)μ² / 2η(Value in eV)

Note: The values in this table are illustrative placeholders, as specific published data for this molecule is unavailable.

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. For a class of compounds like substituted benzothiazoles, QSAR models can be developed to predict the properties of new derivatives.

No Publicly Available Research Found on the Computational Spectroscopic Signatures of this compound

Despite a thorough search for scientific literature, no specific studies detailing the computational chemistry and theoretical investigations of this compound, with a focus on the computational simulation of its spectroscopic signatures, could be located.

The inquiry aimed to gather detailed research findings and data for an article section titled "," with a specific subsection on the "Computational Simulation of Spectroscopic Signatures." However, the search did not yield any published papers, articles, or database entries that provide this specific information for the requested compound.

While research exists on the spectroscopic properties and computational analysis of similar brominated benzothiazole derivatives, this information is not directly applicable to this compound due to the unique influence of the ethoxy group at the 2-position on the molecule's electronic and structural properties, which in turn affects its spectroscopic behavior.

Consequently, without any available research data, it is not possible to generate the requested scientifically accurate content, including data tables and detailed findings, for the specified sections and subsections of the proposed article. The scientific community has not, to date, published research that would fulfill the specific requirements of the user's request.

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Ethoxybenzo D Thiazole

Reactivity at the Bromine Center

Nucleophilic Substitution Reactions

The C4-bromine is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The electron-withdrawing nature of the fused thiazole (B1198619) ring system enhances the electrophilicity of the benzene (B151609) ring, facilitating the displacement of the bromide ion. nih.govresearchgate.net This reactivity is pronounced with nitrogen and sulfur nucleophiles. For instance, reactions with amines such as morpholine, piperidine, or various anilines can proceed, typically requiring heat, to yield the corresponding 4-amino-substituted benzothiazoles. nih.govresearchgate.net

While 4-Bromo-2-ethoxybenzo[d]thiazole itself is not extensively documented in SNAr literature, studies on analogous compounds like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netacs.orgthiadiazole) show that the bromine atom can be selectively replaced by various amines. nih.gov It has been noted that such heterocyclic systems are often resistant to O-nucleophiles like water or alcohols, even under heating. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

Nucleophile Product Typical Conditions
Morpholine 4-(Morpholin-4-yl)-2-ethoxybenzo[d]thiazole DMF, Heat
Aniline (B41778) 2-Ethoxy-N-phenylbenzo[d]thiazol-4-amine DMF, High Temp

Note: This table represents expected reactivity based on similar bromo-heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective methods for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position, offering a broader substrate scope and milder conditions compared to classical substitution methods. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling this compound with various aryl or vinyl boronic acids or their esters. nih.govtcichemicals.com The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (such as Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system like toluene/water or dioxane/water. ikm.org.my This method allows for the synthesis of a wide array of 4-aryl-2-ethoxybenzo[d]thiazoles.

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira reaction is utilized. This involves the coupling of the bromo-compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of a base like triethylamine (Et₃N). nih.govresearchgate.net This transformation yields 4-alkynyl-2-ethoxybenzo[d]thiazole derivatives, which are valuable intermediates for further synthesis.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice, offering significant advantages over traditional SNAr reactions, especially for less nucleophilic amines. wikipedia.orgresearchgate.net This reaction couples this compound with primary or secondary amines using a palladium catalyst, a phosphine ligand (often a sterically hindered biarylphosphine), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). wuxiapptec.comatlanchimpharma.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Ligand System Base Product Type
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ Na₂CO₃ 4-Aryl/vinyl derivative
Sonogashira R-C≡C-H PdCl₂(PPh₃)₂ / CuI Et₃N 4-Alkynyl derivative

Note: This table provides typical, generalized conditions for these standard cross-coupling reactions.

Reactivity of the Ethoxy Group

The 2-ethoxy group on the benzothiazole (B30560) ring is generally stable but can participate in specific reactions. As a 2-alkoxy derivative, it is essentially part of a cyclic O,S-acetal structure. This position is known to be susceptible to nucleophilic displacement, although it is less reactive than the C4-bromine. Strong nucleophiles, such as organolithium reagents or certain amines under harsh conditions, can potentially replace the ethoxy group. ambeed.com Hydrolysis of the ethoxy group to form the corresponding 2-benzothiazolone derivative would likely require strong acidic conditions.

Electrophilic Aromatic Substitution on the Benzo[d]thiazole Ring System

Electrophilic aromatic substitution (EAS) on the benzene portion of the this compound ring is influenced by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic system. The benzothiazole moiety itself is electron-withdrawing and deactivating towards EAS. wikipedia.org

The substituents exert competing effects:

Bromine (at C4): An ortho-, para-directing but deactivating group.

Fused Thiazole Ring (at C4a, C7a): Strongly deactivating.

Considering these factors, electrophilic attack is generally disfavored. If forced, substitution would likely occur at the C6 position, which is para to the thiazole nitrogen and meta to the bromine, representing a compromise between the directing effects. However, harsh conditions would be necessary, and yields are expected to be low. masterorganicchemistry.comlibretexts.org Standard EAS reactions like nitration or Friedel-Crafts acylation would require potent activating systems to overcome the ring's deactivation. masterorganicchemistry.com

Investigation of Ring Stability and Heterocyclic Ring-Opening Reactions

The benzothiazole ring is an aromatic and generally stable heterocyclic system. However, under specific conditions, it can undergo ring-opening reactions.

Oxidative Ring-Opening: Strong oxidizing agents can lead to the cleavage of the thiazole ring. For example, treatment with reagents like magnesium monoperoxyphthalate in alcohol solvents has been shown to open the benzothiazole ring to form acylamidobenzene sulfonate esters. researchgate.netcdnsciencepub.comscholaris.ca

Nucleophile-Induced Ring Transformations: Certain nucleophiles can induce ring-opening or ring-contraction reactions, particularly in activated benzothiazole systems (e.g., N-alkylated benzothiazolium salts). researchgate.netbeilstein-journals.org This can lead to the formation of other heterocyclic structures. For the neutral this compound, such reactions would require highly reactive nucleophiles and forcing conditions.

Influence of Substituents on the Electronic Density and Reactivity Profile

The electronic properties and reactivity of the this compound molecule are a direct consequence of its substituents:

Electronic Effects: The fused thiazole ring acts as an electron-withdrawing group, reducing the electron density of the benzene ring and making it more susceptible to nucleophilic attack while deactivating it towards electrophilic attack. The bromine atom at C4 further withdraws electron density through its inductive effect, enhancing the electrophilicity of the C4 position for SNAr and facilitating oxidative addition in palladium-catalyzed cycles. researchgate.net The 2-ethoxy group, being electron-donating through resonance, slightly counteracts the deactivating effects of the other moieties but its primary influence is on the reactivity of the C2 position.

Reactivity Profile: The interplay of these electronic effects creates a well-defined reactivity profile. The C4-bromine is the most versatile handle for synthetic modification via cross-coupling and nucleophilic substitution. The benzofused ring is largely inert to electrophilic attack. The thiazole ring itself is robust, but susceptible to cleavage under specific oxidative or nucleophilic conditions. This predictable reactivity makes this compound a useful building block for constructing more complex molecular architectures.

4 Bromo 2 Ethoxybenzo D Thiazole As a Building Block in Complex Chemical Synthesis

Precursor for Fused Heterocyclic Systems (e.g., Imidazo[1,2-b]thiazoles)

The benzothiazole (B30560) core of 4-Bromo-2-ethoxybenzo[d]thiazole is a key precursor for the synthesis of various fused heterocyclic systems, most notably imidazo[2,1-b]thiazoles. This class of fused heterocycles is of significant interest due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov

The general strategy for constructing the imidazo[2,1-b]thiazole (B1210989) system involves the reaction of a 2-aminobenzothiazole (B30445) derivative with an α-haloketone. While this compound itself is not a direct starting material for this reaction, it can be readily converted into the necessary 2-aminobenzothiazole precursor. For instance, nucleophilic displacement of the 2-ethoxy group with an appropriate amine would yield the desired intermediate.

Alternatively, the inherent reactivity of the benzothiazole scaffold can be harnessed in multicomponent reactions to afford fused systems. One-pot syntheses, such as the Groebke–Blackburn–Bienaymé reaction, have been successfully employed to generate imidazo[2,1-b]thiazoles from aldehydes, isocyanides, and 2-aminothiazoles. mdpi.com This highlights the potential of suitably functionalized this compound derivatives to participate in such convergent synthetic strategies.

A variety of synthetic methods for imidazo[2,1-b]thiazoles have been developed, showcasing the versatility of the benzothiazole core in constructing complex heterocyclic frameworks. researchgate.netjsynthchem.com

Table 1: Examples of Synthetic Routes to Imidazo[2,1-b]thiazole Derivatives

Starting MaterialsReaction TypeProduct TypeReference
2-Aminobenzothiazole, α-HaloketoneCyclocondensationBenzo[d]imidazo[2,1-b]thiazole jsynthchem.com
Aldehyde, 2-Aminothiazole, IsocyanideGroebke–Blackburn–BienayméImidazo[2,1-b]thiazole mdpi.com
1-(2-aminothiazol-5-yl)ethanone, Phenacyl bromideMicrowave-assisted synthesisImidazo[2,1-b]thiazole derivative researchgate.net

Scaffold for the Construction of Multi-Ring Conjugates

The bromine atom at the 4-position of this compound serves as a versatile handle for the construction of multi-ring conjugates through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds, enabling the attachment of a wide array of aryl and heteroaryl moieties to the benzothiazole core. nih.gov

This approach allows for the systematic exploration of the chemical space around the benzothiazole scaffold, which is crucial for tuning the electronic and biological properties of the resulting molecules. For example, the synthesis of 2,4-disubstituted arylthiazoles has been achieved via Suzuki-Miyaura coupling, demonstrating the utility of bromo-substituted thiazoles in generating libraries of compounds with potential therapeutic applications. nih.gov

The ability to introduce diverse substituents at the 4-position is particularly important in the design of molecules for specific biological targets. The modular nature of these synthetic routes facilitates the rapid generation of analogues with varying steric and electronic properties. nih.gov

Table 2: Examples of Cross-Coupling Reactions for Multi-Ring Conjugate Synthesis

SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
4-Bromobenzothiazole derivativeArylboronic acidPd catalyst, base4-Arylbenzothiazole nih.gov
4-Bromobenzo[1,2-d:4,5-d′]bis( researchgate.netmdpi.commskcc.orgthiadiazole)(Het)aryl groupPalladium-catalyzed C-H direct arylationMonoarylated derivative nih.gov

Role in the Synthesis of Structurally Diverse Chemical Libraries

The dual reactivity of this compound, stemming from its bromo and ethoxy substituents, makes it an ideal scaffold for the synthesis of structurally diverse chemical libraries. The bromine atom provides a site for diversification through cross-coupling reactions, as discussed previously. Simultaneously, the 2-ethoxy group can be a target for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

This orthogonal reactivity enables a combinatorial approach to library synthesis. A common core derived from this compound can be functionalized at the 4-position with a set of building blocks, and each of these products can then be further modified at the 2-position with another set of reagents. This strategy leads to the exponential growth of the chemical library, providing a rich collection of compounds for high-throughput screening in drug discovery and materials science.

The development of efficient synthetic methods for preparing variously substituted benzothiazole building blocks is a key area of research, as it directly impacts the ability to generate novel and diverse chemical entities. nih.gov

Design and Synthesis of Modified Analogues for Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular context. mskcc.org The design of effective chemical probes requires a scaffold that can be readily modified to optimize potency, selectivity, and physicochemical properties. nih.gov this compound represents a promising starting point for the development of such probes.

The benzothiazole core is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. By systematically modifying the substituents at the 2- and 4-positions, it is possible to develop analogues with high affinity and selectivity for a particular protein. The bromine atom, for example, can be used to introduce functionalities that form specific interactions with a target protein or to attach reporter tags, such as fluorescent dyes or biotin, which are essential for visualizing and isolating the target.

The development of chemical probes for bromodomains, which are readers of epigenetic marks, is an active area of research. mdpi.com While there are no specific reports on the use of this compound for this purpose, its structural features make it an attractive candidate for the design of novel bromodomain inhibitors and other chemical probes.

Future Research Directions and Methodological Advances

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has traditionally involved multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will increasingly focus on developing greener, more efficient synthetic methodologies for 4-Bromo-2-ethoxybenzo[d]thiazole and related structures.

Key areas of development include:

One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single vessel to form the desired product in a sequential manner. These processes are advantageous due to their simplicity, high yields, and reduced waste generation. mdpi.com

Green Chemistry Principles: The application of principles that minimize environmental impact is crucial. This includes using water as a solvent, employing catalysis to enhance selectivity and efficiency, and designing reactions that are solvent-free. mdpi.comnih.gov Microwave-assisted or visible-light-induced reactions are also promising avenues for achieving these goals. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. mdpi.comresearchgate.net For instance, the development of catalytic systems, such as those using nano-Fe3O4, can promote atom-economical synthesis of benzothiazole derivatives. mdpi.com The Ullmann-type reaction for C–S bond formation represents another effective one-pot synthesis method with high product yields. mdpi.com

Future efforts will likely concentrate on adapting existing green methodologies, such as the direct oxidative condensation of aminothiophenols with alcohols under visible light, to accommodate the specific precursors of this compound. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for structural elucidation, future research will benefit from the application of advanced methods to study the dynamic behavior of this compound.

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics of the molecule. Understanding processes like intramolecular charge transfer (ICT) and excited-state proton transfer (ESIPT) is critical, especially if the compound is considered for applications in optoelectronics or as a fluorescent probe. acs.orgresearchgate.net

Two-Dimensional Spectroscopy: 2D NMR techniques (COSY, HSQC, HMBC) are powerful for unambiguous assignment of proton and carbon signals, especially in complex derivatives. Furthermore, advanced techniques like 2D IR spectroscopy could probe vibrational coupling and molecular dynamics on ultrafast timescales.

In-Situ Reaction Monitoring: Applying spectroscopic methods like ReactIR or in-situ Raman spectroscopy to monitor the synthesis of this compound in real-time can help optimize reaction conditions, identify transient intermediates, and elucidate reaction mechanisms.

These advanced techniques will move beyond static structural characterization to provide a detailed picture of the molecule's behavior in different environments and during chemical transformations. core.ac.uk

Integration of Machine Learning in Reaction Prediction and Design

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of reaction outcomes and the optimization of synthetic conditions. rjptonline.org For this compound, ML can be a powerful tool for accelerating development.

Reaction Condition Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the optimal catalysts, solvents, and reagents for synthesizing or functionalizing the target compound. beilstein-journals.org This can significantly reduce the number of experiments needed.

Predicting Novel Reactions: By learning from vast reaction databases, global ML models can suggest novel and diverse chemical transformations for this compound that a human chemist might not consider. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): If this compound is explored for biological applications, ML can be used to build QSAR models. These models correlate structural features of derivatives with their biological activity, guiding the design of more potent and selective analogues. nih.gov A deep learning framework, such as GraphRXN, which uses a graph-based neural network, shows promise for accurately predicting reaction outcomes by directly using 2D chemical structures as input. researchgate.net

The primary challenge in this area is the availability of high-quality, standardized data for training the models. beilstein-journals.org Integrating ML with automated high-throughput experimentation platforms could create a closed-loop system for the rapid discovery and optimization of reactions involving this compound. researchgate.net

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The bromine atom and the ethoxy group on the this compound scaffold are prime sites for a variety of chemical transformations, opening doors to novel derivatives with unique properties.

Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a vast library of derivatives with tailored electronic and steric properties.

C-H Activation: Direct functionalization of the C-H bonds on the benzene (B151609) ring represents a highly atom-economical strategy to introduce further complexity. Research into selective C-H activation at positions other than the brominated one could lead to previously inaccessible structures. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the benzothiazole ring system can facilitate SNAr reactions, potentially allowing the displacement of the bromo substituent with various nucleophiles under specific conditions. mdpi.com

Modification of the Ethoxy Group: The 2-ethoxy group can be a target for cleavage to the corresponding 2-hydroxybenzothiazole, which exists in tautomeric equilibrium with its benzothiazolin-2-one form. This transformation opens up a different set of synthetic possibilities for functionalization at the 2-position.

Investigating the mechanisms of these transformations, including the potential for radical pathways or the formation of unexpected intermediates, will be crucial for controlling selectivity and achieving desired outcomes. nih.govumich.edu

Computational Chemistry for Deeper Understanding of Electronic and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for gaining a fundamental understanding of the properties of this compound at the molecular level. mdpi.com

Electronic Structure Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can predict the molecule's electronic behavior. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com

Reactivity Descriptors: Global and local reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated to quantify reactivity. mdpi.comccsenet.org Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can visually identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. scirp.org

Simulating Spectroscopic Data: Theoretical calculations can simulate IR, Raman, and NMR spectra. Comparing these simulated spectra with experimental data aids in the definitive assignment of spectral features and confirms the molecular structure. core.ac.ukmdpi.com

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reaction pathways. This allows for the calculation of activation energies and the identification of transition states and intermediates, providing a deeper understanding of reaction mechanisms and selectivity. ccsenet.org

By combining computational predictions with experimental results, researchers can develop a comprehensive model of the structure-property-reactivity relationships for this compound, enabling a more rational design of future experiments and applications.

Q & A

Q. What is the structural significance of the bromo and ethoxy substituents in 4-Bromo-2-ethoxybenzo[d]thiazole for its reactivity?

The bromo group at the 4-position acts as a strong electron-withdrawing group, modulating electronic properties and enabling cross-coupling reactions (e.g., Suzuki coupling) for functionalization. The ethoxy group at the 2-position contributes steric hindrance and influences solubility, which is critical for crystallization and biological interactions. Structural studies of similar thiazole derivatives reveal that substituent positioning affects ring planarity and intermolecular interactions, such as π-π stacking and hydrogen bonding .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves cyclization reactions using substituted thioureas or α-haloketones. For example, 5-bromo-4-phenylthiazol-2-amine can react with 4-chlorobutanoyl chloride in chloroform under reflux with K₂CO₃, followed by piperidine-mediated cyclization to form the thiazole core . Ethoxy group introduction often employs Williamson ether synthesis or nucleophilic substitution on pre-functionalized intermediates .

Q. How is this compound characterized for purity and structural confirmation?

Key techniques include:

  • Elemental analysis to verify stoichiometry.
  • FT-IR spectroscopy to confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹).
  • NMR spectroscopy (¹H/¹³C) to assign aromatic protons and substituent environments.
  • X-ray crystallography for precise bond-length and dihedral-angle measurements, as demonstrated in analogous thiazole structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?

SAR strategies include:

  • Substituent variation : Replacing the ethoxy group with bulkier alkoxy groups to enhance membrane permeability.
  • Bioisosteric replacement : Substituting bromine with trifluoromethyl to improve metabolic stability.
  • Pharmacophore mapping : Using molecular docking to identify interactions with microbial targets (e.g., Candida CYP51 enzyme) .

Q. What mechanistic insights explain contradictory data in thiazole-mediated sulfur transfer reactions?

Evidence suggests that sulfur mobilization in thiazole biosynthesis involves distinct pathways. For example, ThiI’s rhodanese domain facilitates sulfur transfer in thiazole synthesis, while 4-thiouridine synthesis requires ThiI’s adenylation domain. Contradictions arise in cysteine-dependent sulfur mobilization mechanisms, which bypass ThiI in certain organisms .

Q. How can computational modeling guide the design of this compound-based materials for organic electronics?

Density functional theory (DFT) calculations predict that the bromo and ethoxy groups lower the HOMO level, enhancing electron affinity in donor-acceptor copolymers. This aligns with experimental data showing improved open-circuit voltage (Voc) in thiazole-containing organic solar cells .

Q. What experimental strategies address low yields in cross-coupling reactions involving the bromo substituent?

  • Catalyst optimization : Use Pd(PPh₃)₄ with Buchwald-Hartwig conditions for C-N coupling.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation .

Q. How does the ethoxy group influence pharmacokinetic properties in preclinical studies?

The ethoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies on analogous compounds show prolonged half-life (t½ = 8–12 hrs) and improved oral bioavailability (F = 60–70%) compared to hydroxylated analogs .

Methodological Challenges and Solutions

Q. How to resolve spectral overlap in NMR characterization of thiazole derivatives?

  • 2D NMR techniques (COSY, HSQC) differentiate overlapping aromatic signals.
  • Deuterated solvents (e.g., DMSO-d₆) improve resolution for ethoxy and bromo-substituted protons .

Q. What in vitro assays are suitable for evaluating anticancer activity of this compound analogs?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Kinase inhibition profiling : Screen against EGFR or BRAF kinases .

Emerging Applications

Q. Can this compound serve as a ligand for transition-metal catalysts?

Yes, its nitrogen and sulfur atoms chelate metals like palladium or iridium, enabling use in asymmetric catalysis. Recent studies highlight its role in Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .

Q. What role does this compound play in G-quadruplex DNA interaction studies?

Thiazole derivatives adopt crescent conformations that stabilize G-quadruplex structures, inhibiting oncogene transcription (e.g., c-MYC). Fluorescence quenching assays and FRET-based melting analyses validate binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.